molecular formula C4H12ClNO B1413694 (2S,3S)-3-Aminobutan-2-ol hydrochloride CAS No. 310450-42-1

(2S,3S)-3-Aminobutan-2-ol hydrochloride

Cat. No.: B1413694
CAS No.: 310450-42-1
M. Wt: 125.6 g/mol
InChI Key: VREIZDQPOMNWLM-MMALYQPHSA-N
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Description

(2S,3S)-3-Aminobutan-2-ol hydrochloride ( 310450-42-1) is a stereochemically defined amino alcohol salt of high relevance in organic and medicinal chemistry research. With the molecular formula C₄H₁₂ClNO and a molar mass of 125.6 g/mol, this compound serves as a valuable chiral synthon and building block for asymmetric synthesis . Its structure features both a primary amine and a secondary alcohol functional group on adjacent carbon atoms, each with defined (S) configuration, enabling its use in constructing complex molecules with precise stereocontrol . The compound is characterized by high stereochemical purity, with available grades offering ≥95% enantiomeric excess . This makes it particularly valuable for pharmaceutical research, where it functions as a key intermediate in the synthesis of enantiomerically pure active compounds. Research indicates applications in developing neuropharmacological agents due to its potential interactions with GABAergic and glutamatergic systems, as well as serving as a precursor for antiretroviral drugs such as Dolutegravir used in HIV treatment . Multiple synthetic routes have been established for its production, including biocatalytic methods using amine dehydrogenases (AmDHs) that achieve high enantioselectivity (up to 99.4%) under mild conditions, as well as traditional chemical asymmetric reduction employing chiral catalysts . The hydrochloride salt form offers improved stability and handling characteristics compared to the free base. RESEARCH APPLICATIONS: • Chiral building block for asymmetric synthesis • Pharmaceutical intermediate for active ingredient development • Substrate for enzyme-catalyzed reactions and biocatalytic studies • Intermediate in the synthesis of flavor compounds like tetramethylpyrazine (TTMP) HANDLING & STORAGE: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use. Handle with proper precautions; harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Store at +2 to +8 °C in an inert atmosphere for optimal stability .

Properties

IUPAC Name

(2S,3S)-3-aminobutan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-3(5)4(2)6;/h3-4,6H,5H2,1-2H3;1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREIZDQPOMNWLM-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310450-42-1
Record name 2-Butanol, 3-amino-, hydrochloride (1:1), (2S,3S)-
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Record name (2S,3S)-3-aminobutan-2-ol hydrochloride
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Preparation Methods

Biocatalytic Reductive Amination Using Amine Dehydrogenases

Recent advances have demonstrated the efficacy of native amine dehydrogenases (AmDHs) in stereoselectively synthesizing (2S,3S)-3-Aminobutan-2-ol hydrochloride. These enzymes catalyze the reductive amination of suitable keto precursors, such as 2-oxo-3-hydroxybutanoic acid derivatives, under mild conditions.

Key Findings:

  • Substrate Conversion and Enantioselectivity: Studies report high enantiomeric excesses (up to 99.4%) with conversion rates exceeding 80% under optimized conditions, using NADP+ recycling systems and ammonium buffers at pH 9.0.

  • Reaction Conditions: Typical reactions involve substrate concentrations of 10–50 mM, enzyme loadings of 0.5 mg/mL, at temperatures around 30°C, with reaction times ranging from 24 to 48 hours.

  • Scale-Up Feasibility: Semi-preparative syntheses at 7.5 mmol scale have achieved yields of approximately 51% to 88.3%, with high stereoselectivity (over 92% ee), demonstrating industrial potential.

Preparation Protocol Example:

Step Conditions Reagents Outcome
Reduction 30°C, pH 9.0, 48 h 2-oxo-3-hydroxybutanoic acid derivative, NADP+, AmDH Enantiomerically pure this compound

Enzymatic Synthesis of Precursors

Precursor ketones such as butan-2-one are synthesized via oxidation of corresponding alcohols or through chemical routes, then subjected to enzymatic reductive amination. The enzymatic process offers high stereoselectivity and environmentally friendly conditions.

Chemical Synthesis Routes

Asymmetric Chemical Reduction

Chemical synthesis involves asymmetric reduction of suitable keto precursors, such as 2-oxo-3-hydroxybutanoic acid derivatives, using chiral reducing agents or catalytic asymmetric hydrogenation.

  • Chiral Catalysts: Use of chiral rhodium or ruthenium complexes with ligands like BINAP can afford the desired stereochemistry with high enantioselectivity (>95% ee).

  • Reaction Conditions: Typically conducted under hydrogen atmosphere at pressures of 1–10 atm, temperatures of 0–50°C, with solvents such as ethanol or methanol.

Multi-Step Synthesis

A typical multi-step chemical route involves:

  • Step 1: Synthesis of the keto precursor via oxidation or halogenation of suitable alcohols or hydrocarbons.

  • Step 2: Asymmetric reduction to generate the amino alcohol with stereochemical control.

  • Step 3: Quaternization or salt formation with hydrochloric acid to yield the hydrochloride salt.

Data Table:

Step Reagents Conditions Yield Enantiomeric Excess
Keto precursor synthesis Oxidants (e.g., PCC) Room temp, 2–4 h 85% N/A
Asymmetric reduction Chiral catalyst, H2 1–10 atm, 0–50°C 90% >95% ee
Salt formation HCl in water Reflux 85–90% N/A

Industrial-Scale Considerations

  • Biocatalytic processes are favored for their stereoselectivity, mild conditions, and environmental benefits. Large-scale enzymatic synthesis employs immobilized enzymes and cofactor recycling systems to enhance efficiency.

  • Chemical routes are optimized for cost-effectiveness, employing chiral catalysts and scalable oxidation/reduction steps. Process intensification techniques, such as continuous flow reactors, are increasingly adopted.

Summary of Research Findings

Method Advantages Limitations Typical Yield Stereoselectivity
Enzymatic reduction High stereoselectivity, mild conditions Enzyme stability, substrate scope 51–88% >98% ee
Chemical asymmetric reduction Cost-effective, scalable Requires chiral catalysts, harsher conditions 85–90% >95% ee
Multi-step chemical synthesis Precise control, broad substrate scope Longer process, environmental concerns Variable High

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-3-Aminobutan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary or secondary alcohols.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

Organic Synthesis

(2S,3S)-3-Aminobutan-2-ol hydrochloride is widely used in organic chemistry as a chiral building block for synthesizing complex organic molecules. Its chiral centers facilitate the formation of enantiomerically pure compounds, which are crucial in drug development and other applications.

Pharmaceutical Development

The compound is investigated for its potential use in developing pharmaceuticals, particularly chiral drugs. Its ability to selectively interact with biological targets makes it valuable for synthesizing active pharmaceutical ingredients (APIs) that require specific stereochemistry.

Biocatalysis

Recent studies have highlighted the role of this compound in biocatalytic processes. For instance, it has been used as a substrate in enzyme-catalyzed reactions involving carbonyl reductases derived from Lactobacillus fermentum, achieving high conversion rates and enantioselectivity in synthesizing small chiral amines.

Metabolic Studies

Research indicates that this compound plays a role in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis. Its involvement in these pathways makes it a valuable tool for studying metabolic disorders and neurological conditions.

Case Study 1: Enzyme-Catalyzed Reactions

A study demonstrated that this compound was effectively used as a substrate in enzyme-catalyzed reactions involving carbonyl reductases from Lactobacillus fermentum. The compound underwent asymmetric reduction to yield high-purity products with significant enantioselectivity.

Case Study 2: Neuropharmacological Effects

In neuropharmacological research, this compound has been investigated for its potential effects on neurotransmitter systems. Preliminary findings suggest that it may influence GABAergic and glutamatergic signaling pathways, which are crucial for maintaining neuronal excitability and synaptic plasticity.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Aminobutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s role in the synthesis of active pharmaceutical ingredients .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2S,3S)-3-Aminobutan-2-ol hydrochloride with structurally related amino alcohol hydrochlorides, emphasizing differences in molecular structure, physicochemical properties, and applications:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Storage Conditions Hazards (GHS) Applications References
This compound C₄H₁₂ClNO 125.6 Amino alcohol, hydrochloride +2 to +8°C H302, H315, H319, H335 Pharmaceutical intermediates, chiral synthesis
(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride (MM3624.15-0025) C₁₀H₁₄Cl₂NO 236.14 Phenyl, amino alcohol, dual chloride +5°C Not specified Antiviral drug intermediate
(2S,3S)-3-Aminopentan-2-ol hydrochloride C₅H₁₄ClNO 139.62 Extended carbon chain, amino alcohol Inert atmosphere, 2-8°C H302, H315, H319, H335 Research reagent, organic synthesis
(2S,3S)-2-Methylazetidin-3-ol hydrochloride C₄H₁₀ClNO 123.58 Azetidine ring, methyl group -20°C (inert) Not specified Potential use in β-lactam antibiotic derivatives
(2S,3S)-(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid Hydrochloride C₆H₁₃NO₃·HCl 183.63 Branched chain, carboxylic acid, amino alcohol -20°C Not specified Synthesis of optically pure α-amino acids
Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride (CAS: 1011264-01-9) C₁₂H₁₈ClNO₂ 243.73 Ester, phenyl, amino alcohol Room temperature Not specified Prodrug development, peptide synthesis

Key Structural and Functional Differences

Ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride () includes an ester group, improving bioavailability for prodrug applications .

Stability and Storage: The azetidine-containing compound () requires -20°C storage, indicating lower thermal stability than the target compound . The branched-chain amino acid derivative () also demands -20°C storage, likely due to hydrolytic sensitivity of the carboxylic acid group .

Applications: Compounds with aromatic groups (e.g., phenyl in ) are prioritized in drug design for membrane permeability .

Research Findings

  • Crystallographic Insights: The target compound’s analogs, such as (2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol hydrochloride monohydrate (), exhibit layered crystal packing with hydrogen-bonded polar regions and nonpolar adamantane layers, a feature critical for stabilizing solid-state structures .
  • Synthetic Utility: The branched amino alcohol in is synthesized via asymmetric catalysis, highlighting the role of stereochemistry in generating enantiopure pharmaceuticals .

Biological Activity

(2S,3S)-3-Aminobutan-2-ol hydrochloride, also known as (S,S)-3-amino-2-butanol hydrochloride, is a chiral compound that exhibits significant biological activity, making it an important intermediate in pharmaceutical synthesis and a subject of various biochemical studies. This article delves into its biological properties, mechanisms of action, and applications in scientific research.

Overview of the Compound

  • Chemical Structure : this compound has the molecular formula C4_4H12_{12}ClNO and a molecular weight of 125.60 g/mol.
  • Physical Properties : It appears as a white crystalline powder that is soluble in water.

The biological activity of this compound is primarily attributed to its ability to selectively interact with various enzymes and receptors due to its chiral nature. This selective binding can modulate biochemical pathways, leading to therapeutic effects. The compound's mechanism involves:

  • Enzyme Interaction : The compound acts as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It may bind to neuronal receptors, potentially affecting neurotransmitter systems.

1. Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of enantiomerically pure pharmaceuticals. Its chiral properties allow for the development of drugs with specific therapeutic profiles.

2. Biocatalysis

Recent studies have highlighted the role of this compound in biocatalytic processes. For instance, native amine dehydrogenases have been utilized to achieve high conversion rates (up to 97.1%) in synthesizing small chiral amines from (2S,3S)-3-Aminobutan-2-ol . This demonstrates its utility in producing bioactive compounds with high enantioselectivity.

3. Metabolic Studies

Research indicates that this compound is involved in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis. Its role in these pathways makes it a valuable compound for studying metabolic disorders.

Case Study 1: Enzyme-Catalyzed Reactions

A study demonstrated that this compound was effectively used as a substrate in enzyme-catalyzed reactions involving carbonyl reductases derived from Lactobacillus fermentum. The compound underwent asymmetric reduction to yield high-purity products with significant enantioselectivity .

Case Study 2: Neuropharmacological Effects

In neuropharmacological research, this compound has been investigated for its potential effects on neurotransmitter systems. Preliminary findings suggest that it may influence GABAergic and glutamatergic signaling pathways, which are crucial for maintaining neuronal excitability and synaptic plasticity .

Comparative Analysis

Compound NameChiral ConfigurationBiological Activity
(2S,3S)-3-Aminobutan-2-ol HCl(2S,3S)Enzyme substrate; neurotransmitter influence
(2R,3R)-Hydroxybupropion HCl(2R,3R)Antidepressant effects
(2S,3R)-3-Aminobutan-2-ol(2S,3R)Less selective enzyme interaction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-Aminobutan-2-ol hydrochloride
Reactant of Route 2
(2S,3S)-3-Aminobutan-2-ol hydrochloride

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